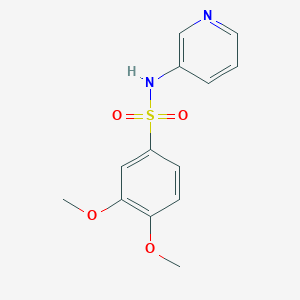
4-(1-adamantyl)-3-bromo-1,2,5-oxadiazole 2-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-adamantyl)-3-bromo-1,2,5-oxadiazole 2-oxide, also known as AdOx, is a chemical compound that has gained significant attention in the field of scientific research due to its potential use as an anticancer agent. AdOx is a potent inhibitor of S-adenosylmethionine-dependent methyltransferases and has been shown to induce apoptosis in cancer cells.
作用機序
4-(1-adamantyl)-3-bromo-1,2,5-oxadiazole 2-oxide inhibits the activity of S-adenosylmethionine-dependent methyltransferases by binding to the active site of the enzyme. This prevents the transfer of a methyl group from S-adenosylmethionine to the target molecule. DNA methylation is a critical process in gene expression, and the inhibition of methyltransferases by 4-(1-adamantyl)-3-bromo-1,2,5-oxadiazole 2-oxide leads to the activation of tumor suppressor genes and the inhibition of oncogenes. 4-(1-adamantyl)-3-bromo-1,2,5-oxadiazole 2-oxide also induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
4-(1-adamantyl)-3-bromo-1,2,5-oxadiazole 2-oxide has been shown to have a selective cytotoxic effect on cancer cells, with minimal toxicity to normal cells. 4-(1-adamantyl)-3-bromo-1,2,5-oxadiazole 2-oxide induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway, leading to the activation of caspases and the cleavage of PARP. 4-(1-adamantyl)-3-bromo-1,2,5-oxadiazole 2-oxide also inhibits the activity of S-adenosylmethionine-dependent methyltransferases, leading to the activation of tumor suppressor genes and the inhibition of oncogenes.
実験室実験の利点と制限
4-(1-adamantyl)-3-bromo-1,2,5-oxadiazole 2-oxide has several advantages for lab experiments, including its high potency and selectivity for cancer cells. 4-(1-adamantyl)-3-bromo-1,2,5-oxadiazole 2-oxide has been shown to be effective in inhibiting tumor growth in animal models, making it a promising candidate for further development as an anticancer agent. However, 4-(1-adamantyl)-3-bromo-1,2,5-oxadiazole 2-oxide has some limitations, including its limited solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for the research and development of 4-(1-adamantyl)-3-bromo-1,2,5-oxadiazole 2-oxide. One area of research is the optimization of the synthesis method to yield higher purity and higher yield. Another area of research is the identification of biomarkers that predict the response of cancer cells to 4-(1-adamantyl)-3-bromo-1,2,5-oxadiazole 2-oxide. Additionally, the combination of 4-(1-adamantyl)-3-bromo-1,2,5-oxadiazole 2-oxide with other anticancer agents is an area of research that has shown promise in preclinical studies. Finally, the development of 4-(1-adamantyl)-3-bromo-1,2,5-oxadiazole 2-oxide as a therapeutic agent for viral infections is an area of research that warrants further investigation.
Conclusion:
In conclusion, 4-(1-adamantyl)-3-bromo-1,2,5-oxadiazole 2-oxide is a promising compound for the treatment of cancer and viral infections. 4-(1-adamantyl)-3-bromo-1,2,5-oxadiazole 2-oxide inhibits the activity of S-adenosylmethionine-dependent methyltransferases, leading to the activation of tumor suppressor genes and the inhibition of oncogenes. 4-(1-adamantyl)-3-bromo-1,2,5-oxadiazole 2-oxide induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. 4-(1-adamantyl)-3-bromo-1,2,5-oxadiazole 2-oxide has several advantages for lab experiments, including its high potency and selectivity for cancer cells. However, 4-(1-adamantyl)-3-bromo-1,2,5-oxadiazole 2-oxide has some limitations, including its limited solubility in water and its potential toxicity at high doses. There are several future directions for the research and development of 4-(1-adamantyl)-3-bromo-1,2,5-oxadiazole 2-oxide, including the optimization of the synthesis method, the identification of biomarkers, the combination with other anticancer agents, and the development as a therapeutic agent for viral infections.
合成法
The synthesis of 4-(1-adamantyl)-3-bromo-1,2,5-oxadiazole 2-oxide involves the reaction of 4-(1-adamantyl)-3-bromo-1,2,5-oxadiazole with hydrogen peroxide in the presence of a catalyst. The reaction proceeds through a radical mechanism and yields 4-(1-adamantyl)-3-bromo-1,2,5-oxadiazole 2-oxide as the final product. The synthesis of 4-(1-adamantyl)-3-bromo-1,2,5-oxadiazole 2-oxide has been optimized to yield high purity and high yield.
科学的研究の応用
4-(1-adamantyl)-3-bromo-1,2,5-oxadiazole 2-oxide has been extensively studied for its potential use as an anticancer agent. 4-(1-adamantyl)-3-bromo-1,2,5-oxadiazole 2-oxide inhibits the activity of S-adenosylmethionine-dependent methyltransferases, which play a critical role in DNA methylation and gene expression. 4-(1-adamantyl)-3-bromo-1,2,5-oxadiazole 2-oxide has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. 4-(1-adamantyl)-3-bromo-1,2,5-oxadiazole 2-oxide has also been studied for its potential use in the treatment of viral infections, as it inhibits the replication of certain viruses.
特性
IUPAC Name |
4-(1-adamantyl)-3-bromo-2-oxido-1,2,5-oxadiazol-2-ium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O2/c13-11-10(14-17-15(11)16)12-4-7-1-8(5-12)3-9(2-7)6-12/h7-9H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPNJHIALXCOBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NO[N+](=C4Br)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,2,5-oxadiazole 2-oxide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-ethyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5706790.png)
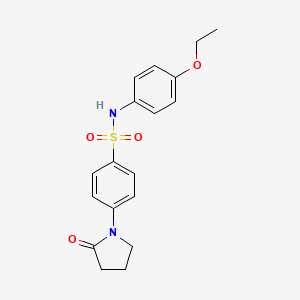
![3-(4-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acrylic acid](/img/structure/B5706797.png)
![methyl 3-{[(2,5-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5706798.png)
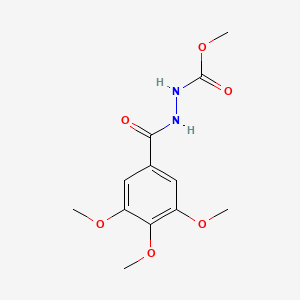
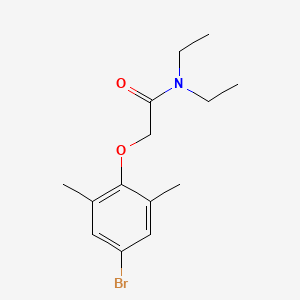
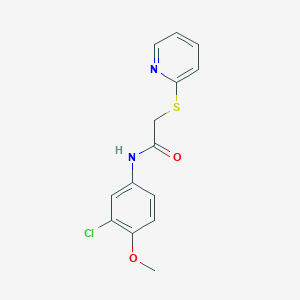
![ethyl 2-[(3-chloro-4-methylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5706834.png)
